5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Description
Properties
CAS No. |
114529-11-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
ASKUROQIUGODMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1(CC2=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The protocol begins with the synthesis of 5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, achieved through Diels-Alder cyclization of 2-methyl-1,3-pentadiene with methyl vinyl ketone, followed by regioselective hydroxylation using m-chloroperbenzoic acid (mCPBA). Subsequent carboxylation at C2 via Kolbe-Schmitt conditions yields the requisite carboxylic acid.
Decarboxylation proceeds via a radical mechanism when the acid is heated with reduced iron powder (200 mesh) at 195–200°C under nitrogen:
$$
\text{C}{10}\text{H}{16}\text{O}3 \xrightarrow{\text{Fe, 200°C}} \text{C}9\text{H}{14}\text{O}2 + \text{CO}_2 \uparrow
$$
Key parameters include:
- Catalyst loading : 20 wt% iron relative to substrate
- Reaction time : 3–5 hours for >90% conversion
- Byproduct mitigation : Addition of 1% acetic anhydride traps residual hydroxyl groups, preventing ketone reduction.
The crude product is purified via vacuum distillation (bp 120–125°C at 0.5 mmHg) to yield 5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one in 68–72% isolated yield.
Hydrogenation of Enone Intermediates
Palladium-catalyzed hydrogenation of α,β-unsaturated ketones provides a stereocontrolled route to the target compound. This method, adapted from protocols for norbornene derivatives, ensures retention of the hydroxyl group while saturating the enone system.
Synthesis of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-one
The enone precursor is synthesized via aldol condensation of 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one with formaldehyde under basic conditions:
$$
\text{C}{9}\text{H}{14}\text{O} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{C}{10}\text{H}{14}\text{O}_2
$$
Reaction conditions:
Catalytic Hydrogenation
The enone undergoes hydrogenation in ethanol over 5% Pd/C (50 psi H₂, 25°C):
$$
\text{C}{10}\text{H}{14}\text{O}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{16}\text{O}_2
$$
Critical factors:
- Catalyst activation : Pre-reduction with H₂ at 100°C for 1 hour
- Selectivity : Use of Lindlar catalyst (Pb-poisoned Pd) minimizes over-reduction of the ketone.
Post-reaction, filtration and solvent evaporation afford the product in 89% purity, which is upgraded to >99% via silica gel chromatography.
Grignard Reaction Strategies
Installation of the 4,7,7-trimethyl groups via organomagnesium reagents offers a modular approach. This method, derived from bicyclo[2.2.1]heptyl Grignard chemistry, enables precise control over substituent placement.
Synthesis of Bicycloheptylmagnesium Bromide
2-Bromonorbornane is reacted with magnesium turnings in dry ether under reflux:
$$
\text{C}7\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}7\text{H}{11}\text{MgBr}
$$
Key precautions:
Ketone Formation
The Grignard reagent is quenched with gaseous CO₂, followed by acidic workup to yield 4,7,7-trimethylbicyclo[2.2.1]heptan-2-one:
$$
\text{C}7\text{H}{11}\text{MgBr} + \text{CO}2 \rightarrow \text{C}8\text{H}{13}\text{O}2\text{MgBr} \xrightarrow{\text{HCl}} \text{C}8\text{H}{12}\text{O}
$$
Subsequent hydroxylation at C5 is achieved via Sharpless asymmetric dihydroxylation (AD-mix β, 0°C), yielding the target compound in 76% enantiomeric excess.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acylative Decarboxylation | 72 | 95 | High atom economy; scalable | Requires high-temperature conditions |
| Enone Hydrogenation | 89 | 99 | Excellent stereocontrol | Costly Pd catalyst |
| Grignard Synthesis | 68 | 92 | Modular substituent introduction | Multi-step protocol |
Data synthesized from Refs.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and ketone functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Positional Isomers and Stereochemical Variants
- (+)-exo-5-Hydroxycamphor (C₁₀H₁₆O₂): This positional isomer has a hydroxyl group at position 5 instead of 4. The (1R,4R,5R) stereochemistry confers distinct hydrogen-bonding patterns and solubility differences compared to the 4-hydroxy analog. Such variations may alter interactions with biological targets or enzymes .
- Safety data for this isomer indicate instability risks, highlighting how hydroxyl positioning affects compound stability .
Functional Group Variations
- 4,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol (C₁₀H₁₈O): Replacing the ketone with an alcohol group at position 2 eliminates the carbonyl’s electrophilic character, enhancing hydrogen-bonding capacity and boiling point. This alcohol derivative is less reactive in nucleophilic additions but may exhibit higher solubility in polar solvents .
- Camphor Oxime (C₁₀H₁₇NO): Conversion of the ketone to an oxime introduces a nitrogen-containing functional group, altering polarity and enabling chelation with metal ions. Oximes are typically more stable toward oxidation but may exhibit reduced volatility compared to ketones .
Halogenated Derivatives
- (+)-3-Bromocamphor (C₁₀H₁₅BrO): Bromination at position 3 increases molecular weight (MW 231) and introduces a heavy atom, enhancing UV detectability. Bromine’s electron-withdrawing effect activates the ketone for nucleophilic substitution reactions, making it useful in synthetic intermediates .
- 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one : The International Fragrance Association (IFRA) restricts its use due to insufficient safety data, underscoring the impact of halogens on toxicological profiles .
Key Data Comparison
Biological Activity
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one, also known by its CAS number 114529-11-2, is a bicyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 168.23 g/mol |
| Density | 1.107 g/cm³ |
| Boiling Point | 250.9 °C |
| Flash Point | 103.4 °C |
| Refractive Index | 1.517 |
These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.
Research indicates that 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
- Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from damage due to excitotoxicity and oxidative stress, making it a candidate for further research in treating conditions like Alzheimer's disease .
Case Studies
- Neuroprotection in Animal Models :
- Antimicrobial Properties :
Pharmacokinetics
The pharmacokinetic profile of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is still under investigation; however, initial studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume due to its lipophilic nature.
- Metabolism : Likely metabolized in the liver with potential active metabolites contributing to its biological effects.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cognitive Enhancements : In vivo experiments demonstrated improvements in memory retention and spatial navigation in animal models treated with the compound .
- Antioxidative Properties : The compound's ability to scavenge free radicals was quantified using DPPH assays, showing significant antioxidative capacity compared to standard antioxidants like ascorbic acid .
Comparative Analysis
A comparative analysis of related compounds reveals that while many exhibit neuroprotective effects, 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one stands out due to its unique bicyclic structure which may enhance its bioactivity.
| Compound | Neuroprotective Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one | High | Moderate | High |
| Hydroxamic Acid Derivative | Moderate | High | Moderate |
| Adamantane Derivative | Low | Low | High |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one and ensuring stereochemical purity?
- Methodology : A Zn dust/AcOH reduction of camphorquinone derivatives has been employed to synthesize stereoisomers of hydroxycamphor compounds. For example, reduction of (1S)-camphorquinone produced a 56:44 mixture of endo-isomers, with chiral gas chromatography (GC) used to confirm stereochemical outcomes . To ensure purity, chiral GC or HPLC with polarimetric detection is recommended for isomer separation.
- Key Consideration : Reaction conditions (e.g., temperature, solvent) significantly influence isomer ratios. Optimizing catalytic systems (e.g., chiral catalysts) may improve enantiomeric excess.
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolves absolute configuration, as demonstrated in studies of selenonium bromide derivatives .
- Chiral GC or HPLC : Critical for distinguishing endo/exo isomers and quantifying enantiomeric purity .
- NMR spectroscopy : Use NOESY or COSY to confirm bicyclic framework and substituent positions .
Q. What solubility properties should be considered for experimental design?
- Data : Structural analogs like (±)-camphor show solubility in DMSO (30 mg/mL at 25°C), suggesting polar aprotic solvents as viable media for dissolution .
- Handling : Store in dry, airtight containers to prevent hygroscopic degradation, as recommended in safety data sheets (SDS) for related bicyclic ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data attributed to stereoisomerism?
- Case Study : In pheromone studies, (1S)-exo-3-hydroxycamphor was bioactive, while endo-isomers were inactive. Use chiral separation techniques (e.g., preparative HPLC) to isolate isomers and conduct isomer-specific bioassays .
- Data Interpretation : Cross-validate results with computational modeling (e.g., molecular docking) to correlate stereochemistry with receptor binding.
Q. What safety assessments are critical given structural analogs' regulatory restrictions?
- Regulatory Context : While 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is prohibited in fragrances due to insufficient safety data, the target compound lacks direct restrictions. However, analogs like 4-MBC are listed as endocrine disruptors in the EU .
- Recommended Testing :
- In vitro toxicity : Ames test for mutagenicity.
- Ecotoxicology : Daphnia magna acute toxicity assays.
- Regulatory Compliance : Screen against the EU’s Candidate List of Substances of Very High Concern (SVHC) .
Q. How can synthetic routes be optimized for scalability without compromising stereochemical purity?
- Challenges : The Zn/AcOH reduction method yields mixed isomers (56:44 endo/exo), complicating large-scale production .
- Solutions :
- Catalytic Asymmetric Synthesis : Explore chiral ligands (e.g., BINOL) to enhance enantioselectivity.
- Flow Chemistry : Improve reaction control and reduce byproducts via continuous processing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
